Chemical structure and properties of Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
Chemical structure and properties of Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
An In-Depth Technical Guide to Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester: A Bifunctional Reagent for Covalent Modification
Abstract
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is a versatile bifunctional molecule designed for the covalent modification of biomolecules. Its architecture combines a highly reactive iodoacetyl group, which serves as an efficient alkylating agent for nucleophilic amino acid residues, with a six-carbon aliphatic chain and a terminal methyl ester. This unique combination makes it a valuable tool in chemical biology, proteomics, and drug development. The iodoacetyl moiety provides a means for irreversible labeling, primarily targeting the thiol groups of cysteine residues, while the hexanoate backbone acts as a flexible spacer. Furthermore, the methyl ester can be readily hydrolyzed to a carboxylic acid, enabling subsequent conjugation to other molecules of interest. This guide provides a comprehensive overview of its chemical properties, mechanism of action, key applications, and a detailed, field-proven protocol for its use in protein labeling.
Introduction: The Imperative of Covalent Tools in Biological Research
The precise and stable modification of proteins and other biomolecules is a cornerstone of modern biological and pharmaceutical research. Covalent labeling reagents are indispensable for a wide range of applications, from mapping enzyme active sites and stabilizing protein structures for analysis to creating sophisticated bioconjugates like antibody-drug conjugates (ADCs) and fluorescent probes.
Among the arsenal of reactive groups available, the haloacetyls, and specifically the iodoacetyl group, are well-established for their high reactivity toward thiol groups under physiological conditions.[1][2] Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester leverages this reactivity within a bifunctional framework, positioning it as both a direct alkylating agent and a versatile building block for the synthesis of more complex chemical probes.
Physicochemical Properties and Structure
The utility of a chemical reagent begins with a fundamental understanding of its physical and chemical characteristics. The key properties of Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester are summarized below.
| Property | Value | Source |
| IUPAC Name | Methyl 6-(2-iodoacetamido)hexanoate | - |
| CAS Number | 1802927-87-2 | [3] |
| Molecular Formula | C9H16INO3 | [3] |
| Molecular Weight | 313.13 g/mol | [3] |
| Appearance | (Predicted) Off-white to light yellow solid or oil | - |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile) | - |
Molecular Structure
The structure consists of three key functional domains: the iodoacetyl reactive group, the hexanoate spacer, and the methyl ester handle.
Caption: Reaction mechanism of cysteine alkylation by the iodoacetyl group.
Causality Behind Experimental Choices:
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pH Control: The reaction is highly pH-dependent. A pH range of 7.0-8.5 is optimal because it ensures that a significant fraction of the cysteine side chains (pKa ≈ 8.3) are in the more nucleophilic thiolate form, while minimizing the reactivity of other nucleophilic groups like the ε-amino group of lysine (pKa ≈ 10.5). [4]* Selectivity: While highly selective for cysteines, side reactions can occur with histidine and lysine residues at higher pH or with prolonged reaction times. [4]Therefore, maintaining the recommended pH and using the minimum necessary molar excess of the reagent are critical for ensuring specificity.
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Light Sensitivity: Iodo-compounds can be sensitive to light, which can cause the release of free iodine. Free iodine can react with tyrosine, histidine, and tryptophan residues. It is therefore best practice to prepare solutions fresh and perform reactions in the dark. [4]
Key Applications in Scientific Research
Cysteine Alkylation for Mass Spectrometry-Based Proteomics
In bottom-up proteomics, proteins are digested into peptides for analysis by mass spectrometry. Cysteine residues pose a challenge as they can form disulfide bonds, leading to complex and heterogeneous peptide populations. Standard protocols involve two key steps:
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Reduction: Disulfide bonds are cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation: The resulting free thiols are "capped" to prevent them from re-forming disulfide bonds.
Iodoacetamide is the classic reagent for this purpose, and Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester functions similarly. This irreversible alkylation ensures that all cysteine-containing peptides are homogenous, simplifying subsequent analysis and improving protein sequence coverage and identification. [1]This principle is also fundamental to advanced quantitative proteomics techniques that use iodoacetyl-functionalized tandem mass tags (iodoTMT). [5][6]
A Versatile Building Block for Chemical Probes
The true power of this molecule lies in its bifunctionality. The methyl ester is a stable protecting group that can be easily removed by base-catalyzed hydrolysis to reveal a terminal carboxylic acid. This acid can then be activated (e.g., with EDC/NHS chemistry) and coupled to a primary amine on another molecule, such as:
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A Fluorophore: To create a fluorescent probe for imaging protein localization.
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Biotin: For use in affinity purification or pull-down experiments.
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A Drug Molecule: To synthesize targeted covalent inhibitors or bioconjugates.
The six-carbon chain provides a flexible spacer that separates the attached molecule from the protein backbone, which can help minimize steric hindrance and preserve the function of both the protein and the attached moiety.
Experimental Protocol: Covalent Labeling of a Cysteine-Containing Protein
This protocol provides a robust, self-validating workflow for the covalent labeling of a target protein.
Principle
A purified protein containing at least one accessible cysteine residue is first treated with a reducing agent to ensure the target thiol is in its free, reduced state. The protein is then incubated with a molar excess of Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester to achieve covalent modification. The reaction is subsequently quenched, and excess reagent is removed. Successful labeling is confirmed by mass spectrometry.
Materials and Reagents
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Target Protein (e.g., at 1-5 mg/mL)
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Reaction Buffer: 50 mM HEPES or Phosphate buffer, pH 7.5, containing 150 mM NaCl.
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Reducing Agent: 1 M DTT or TCEP stock solution.
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Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester
-
Anhydrous DMSO or DMF
-
Quenching Reagent: 1 M DTT or L-cysteine stock solution.
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Desalting column or dialysis cassette for buffer exchange.
Step-by-Step Methodology
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Protein Preparation (Reduction):
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To your protein solution, add TCEP to a final concentration of 1-5 mM. (TCEP is preferred as it does not contain thiols that would compete in the subsequent step).
-
If using DTT, add to a final concentration of 5-10 mM.
-
Incubate at room temperature for 30-60 minutes.
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Crucial Step: If DTT was used, it must be removed before adding the alkylating reagent. Perform a buffer exchange using a desalting column or dialysis into the reaction buffer. If TCEP was used, this step is not necessary.
-
-
Reagent Stock Solution Preparation:
-
Immediately before use, prepare a 100 mM stock solution of Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester in anhydrous DMSO or DMF. Protect the solution from light.
-
-
Alkylation Reaction:
-
Add the reagent stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of reagent over protein.
-
Expert Insight: The optimal molar excess depends on the protein's reactivity and concentration. A pilot experiment with varying ratios is recommended for new targets.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., DTT or L-cysteine) to a final concentration of 50-100 mM to consume any unreacted iodoacetyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess, quenched reagent and byproducts by buffer exchange using a desalting column or dialysis into a suitable storage buffer.
-
-
Verification of Labeling (Self-Validation):
-
Analyze the labeled protein using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Compare the molecular weight of the labeled protein to the unlabeled control. A successful reaction will result in a mass shift corresponding to the addition of the reagent minus the iodine atom (C9H16NO3 = 202.11 Da).
-
Trustworthiness: This mass shift provides unambiguous confirmation of covalent modification. Further analysis by peptide mapping (LC-MS/MS) can identify the specific cysteine residue(s) that were modified.
-
Experimental Workflow Diagram
Caption: A validated workflow for the covalent labeling of proteins.
Safety and Handling
-
Hazard: Alkylating agents are reactive and should be considered potentially hazardous.
-
Precautions: Handle Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: Store the compound protected from light and moisture, preferably at -20°C for long-term stability.
Conclusion
Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester is a powerful and adaptable tool for researchers in the life sciences. Its well-defined reactivity, centered on the iodoacetyl group's affinity for cysteine thiols, provides a reliable method for the irreversible alkylation of proteins. This functionality is critical for routine proteomics workflows and serves as the anchor point for more complex applications. The molecule's bifunctional nature, featuring a modifiable methyl ester and a flexible spacer, establishes it as a valuable precursor for synthesizing custom chemical probes, bioconjugates, and targeted therapeutics. By understanding the underlying chemical principles and employing robust, validated protocols, scientists can effectively leverage this reagent to advance their research objectives.
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